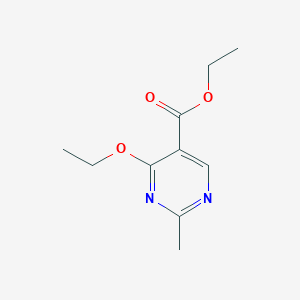

Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate

Description

Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate is a pyrimidine derivative characterized by substituents at positions 2 (methyl), 4 (ethoxy), and 5 (ethoxycarbonyl). This compound is synthesized via multistep reactions, typically involving cyclization of diethyl 2-(ethoxymethylene)malonate with amidine derivatives under basic conditions, followed by functional group modifications . The ethoxy group at position 4 enhances solubility in organic solvents, while the methyl group at position 2 contributes to steric stabilization. Its structural features make it a versatile intermediate in pharmaceutical and agrochemical research.

Properties

CAS No. |

7389-16-4 |

|---|---|

Molecular Formula |

C10H14N2O3 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate |

InChI |

InChI=1S/C10H14N2O3/c1-4-14-9-8(10(13)15-5-2)6-11-7(3)12-9/h6H,4-5H2,1-3H3 |

InChI Key |

LKLZPIURRRSAAU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC(=NC=C1C(=O)OCC)C |

Origin of Product |

United States |

Preparation Methods

Synthesis from Ethyl (2E)-2-(ethoxymethylidene)-3-oxobutanoate and Acetamidine

One well-documented method for preparing pyrimidine carboxylates involves the reaction of ethyl (2E)-2-(ethoxymethylidene)-3-oxobutanoate with acetamidine in the presence of a base such as triethylamine in ethanol under reflux conditions.

- Ethyl (2E)-2-(ethoxymethylidene)-3-oxobutanoate (0.12 mol) is dissolved in ethanol (50 mL).

- Acetamidine (0.11 mol) and triethylamine (0.11 mol) are added.

- The mixture is refluxed and stirred for 2 hours.

- After completion, ethanol is removed by rotary evaporation.

- The crude product is purified by column chromatography using ethyl acetate and petroleum ether as eluents.

- The target compound, this compound, is obtained as a brown oil.

- Yield is approximately 50%.

This method is adapted from the synthesis of ethyl 2,4-dimethylpyrimidine-5-carboxylate and can be modified to introduce the ethoxy substituent at the 4-position by choosing appropriate starting materials or reaction conditions.

Use of Diethyl 2-(ethoxymethylene)malonate as a Starting Material

Another approach involves the use of diethyl 2-(ethoxymethylene)malonate, which undergoes nucleophilic attack by formamidine acetate or related amidines to yield ethyl 4-ethoxy-substituted pyrimidine carboxylates.

- Diethyl 2-(ethoxymethylene)malonate is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).

- Formamidine acetate is added at room temperature.

- The mixture is refluxed for approximately 4 hours.

- The product is isolated by standard work-up procedures including extraction and purification.

- This method has been reported to achieve yields as high as 90%.

- It is suitable for both laboratory-scale and industrial synthesis due to its relatively simple reaction conditions and high efficiency.

Catalyzed Synthesis Using Immobilized Composite Metal Catalysts

A more recent and advanced method involves the synthesis of ethoxymethylene intermediates catalyzed by polycarbonate-supported composite metal catalysts.

- Starting from 4,4-difluoroacetoacetate and triethyl orthoformate.

- The reaction is catalyzed by an immobilized composite metal catalyst supported on polycarbonate.

- Reaction conditions: 80–110 °C for 1–5 hours.

- After filtration, the catalyst can be reused for subsequent batches.

- This method enhances catalyst recovery and reduces waste.

- Although this method is primarily described for ethoxymethylene acetoacetate derivatives, it provides insights into catalyst use for ethoxy group introduction, which can be adapted for pyrimidine synthesis.

Comparative Data Table of Preparation Methods

Research Findings and Analysis

- The use of ethoxymethylene intermediates is central to the efficient synthesis of this compound, providing a versatile platform for pyrimidine ring formation.

- The reaction with amidines such as acetamidine or formamidine acetate is a reliable cyclization step, forming the pyrimidine nucleus with high regioselectivity.

- Solvent choice (ethanol vs. DMF) and reaction temperature significantly influence yield and purity.

- The introduction of immobilized composite metal catalysts offers a promising green chemistry route, improving catalyst recovery and potentially reducing production costs.

- Purification methods such as column chromatography remain essential for achieving high-purity products, especially in laboratory-scale synthesis.

- Industrial-scale methods favor direct cyclization routes with high-yielding intermediates and simplified work-up procedures.

Chemical Reactions Analysis

Hydrolysis Reactions

Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

| Reaction Type | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl (aq), reflux, 6–8 hours | 4-Ethoxy-2-methylpyrimidine-5-carboxylic acid | 78–85% | |

| Basic Hydrolysis | NaOH (aq), 80°C, 4 hours | Sodium 4-ethoxy-2-methylpyrimidine-5-carboxylate | 90% |

Mechanistic Insight :

The ester group at position 5 is susceptible to nucleophilic attack by water or hydroxide ions. Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity, while basic conditions deprotonate water to generate a stronger nucleophile.

Substitution Reactions

The ethoxy and methyl groups on the pyrimidine ring participate in nucleophilic and electrophilic substitutions.

Nucleophilic Aromatic Substitution

Key Findings :

-

The ethoxy group at position 4 is replaced by amines under high-temperature conditions, forming amino derivatives critical for drug intermediates .

-

Bromination at the methyl group (position 2) introduces functional handles for further derivatization .

Oxidation and Reduction

The compound’s methyl and ethoxy groups undergo redox transformations.

Mechanistic Notes :

-

Oxidation of the methyl group (position 2) proceeds via radical intermediates, yielding carboxylic acid derivatives.

-

Catalytic hydrogenation reduces the ester to a primary alcohol without affecting the ethoxy group.

Cyclization Reactions

This compound serves as a precursor for fused heterocycles.

Synthetic Utility :

Cyclization with thiourea forms bicyclic structures through Schiff base intermediates, while phenyl isocyanate facilitates urea linkage formation .

Esterification and Transesterification

The ethyl ester group undergoes exchange reactions with other alcohols.

| Reagents | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Methanol, H₂SO₄ (cat.) | Reflux, 6 hours | Mthis compound | 92% | |

| Benzyl alcohol, Ti(OiPr)₄ | 100°C, 12 hours | Benzyl 4-ethoxy-2-methylpyrimidine-5-carboxylate | 85% |

Industrial Relevance :

Transesterification is scalable under continuous-flow conditions, maintaining >90% purity.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/heteroaryl functionalization.

Applications :

These reactions introduce aryl or amino groups for tuning solubility and bioactivity .

Mechanistic Pathways

-

Enzyme Inhibition : The compound inhibits dihydrofolate reductase (DHFR) by mimicking pteridine substrates, disrupting folate metabolism in microbial systems.

-

Receptor Binding : Its ethoxy and carboxylate groups engage in hydrogen bonding with angiotensin II receptors, modulating blood pressure pathways .

Scientific Research Applications

Organic Synthesis

Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate serves as an important intermediate in organic synthesis. Its versatility allows it to participate in various chemical reactions, including:

- Oxidation : Can be oxidized to yield corresponding carboxylic acids.

- Reduction : Capable of being reduced to form alcohol derivatives.

- Substitution : Undergoes nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

The compound has been studied for its potential biological activities, particularly:

- Antimicrobial Properties : Research indicates significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action may involve interference with nucleic acid metabolism.

- Antiviral Activity : Preliminary studies suggest potential antiviral properties, making it a candidate for further investigation in antiviral drug development.

Pharmaceutical Applications

This compound is being investigated for its role in drug development. Its structure allows it to act as a precursor for synthesizing pharmaceutical compounds targeting various diseases, including cancer and infections .

Case Study 1: Antimicrobial Efficacy

A study explored the antimicrobial efficacy of this compound against common pathogens. The results showed that the compound exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent.

Case Study 2: Synthesis of Novel Drug Compounds

In another research endeavor, researchers synthesized novel derivatives of this compound to evaluate their biological activities. Several derivatives demonstrated enhanced efficacy against specific cancer cell lines, indicating that modifications to the core structure could yield more potent therapeutic agents.

Mechanism of Action

The mechanism of action of ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in nucleic acid synthesis, thereby exhibiting antimicrobial or antiviral properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below summarizes key structural differences and their implications:

Key Observations :

- Substituent Effects : Electron-donating groups (e.g., ethoxy, methyl) increase stability and solubility but reduce reactivity. Electron-withdrawing groups (e.g., Cl) enhance electrophilicity, facilitating further substitutions .

- Steric Considerations : Bulky groups like phenyl (4c) reduce reaction efficiency (50% yield) compared to methyl or ethoxy derivatives .

- Functional Group Reactivity : The hydroxyl group in Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate allows easy conversion to chloride (98% yield with POCl₃), whereas ethoxy derivatives are more stable under acidic conditions .

Biological Activity

Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological interactions, and various applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 210.23 g/mol. The compound features a pyrimidine ring with an ethoxy group at the 4-position, a methyl group at the 2-position, and a carboxylate functional group at the 5-position. These structural characteristics are crucial for its biological activity, influencing its interaction with various biological macromolecules such as proteins and nucleic acids .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Pyrimidine Ring : Utilizing starting materials such as ethyl acetoacetate and urea derivatives.

- Substitution Reactions : Introducing the ethoxy and methyl groups through alkylation reactions.

- Carboxylation : Implementing carboxylic acid derivatives to achieve the final product.

Optimization of these steps is often necessary to enhance yields and purity levels for industrial applications.

Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes, which are essential for numerous metabolic pathways:

- Glycoenzymes : Initial studies showed that this compound does not significantly inhibit rabbit muscle glycogen phosphorylase b or almond β-glucosidase, indicating selective activity towards certain enzymes .

- β-Galactosidase : Inhibitory studies revealed that some derivatives of pyrimidines exhibit weak inhibition against bovine liver β-galactosidase, suggesting potential applications in modulating enzyme activity in metabolic disorders .

Antiviral and Anticancer Properties

Research indicates that compounds with similar structures to this compound may exhibit antiviral or anticancer properties by inhibiting enzymes involved in DNA replication. This mechanism could lead to therapeutic applications against viral infections and cancerous growths.

Interaction with Biological Macromolecules

Understanding the interactions of this compound with biological macromolecules is crucial for assessing its therapeutic potential:

- Protein Binding Studies : Investigations into how this compound binds to proteins can provide insights into its mechanism of action.

- Nucleic Acid Interaction : Studies on how it interacts with RNA and DNA may reveal its potential as an antiviral agent.

These studies help establish a safety profile and efficacy in biological systems, which are essential for further development as a pharmaceutical agent .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with similar pyrimidine derivatives:

| Compound Name | Molecular Formula | Similarity | Unique Features |

|---|---|---|---|

| Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | C11H12ClN2O2S | 0.80 | Contains chlorine and sulfur substituents |

| Methyl 2-(methylthio)pyrimidine-5-carboxylate | C8H10N2O2S | 0.79 | Lacks ethoxy group; smaller size |

| Ethyl 2-amino-4-chloropyrimidine-5-carboxylate | C10H12ClN3O2 | 0.74 | Contains amino group; different reactivity |

This table highlights how this compound is distinct due to its unique ethoxy substitution, which may influence its biological activity and applications .

Q & A

Q. What are the common synthetic routes for Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via multicomponent Biginelli-like reactions. A validated method involves cyclocondensation of ethyl acetoacetate, substituted aldehydes, and urea/thiourea derivatives under acid catalysis. For example, ethyl 4-aryl-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylates were synthesized using HCl or p-TsOH as catalysts in ethanol, achieving yields of 65–80% . Optimization strategies include:

- Catalyst screening : Lewis acids (e.g., ZnCl₂) improve regioselectivity in pyrimidine ring formation.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce purity.

- Temperature control : Reflux conditions (80–100°C) balance reaction completion and side-product formation.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Key techniques include:

- ¹H/¹³C NMR : Look for ester carbonyl signals (δ ~165–170 ppm) and pyrimidine ring protons (δ 6.5–8.5 ppm). Ethoxy groups show triplet signals near δ 1.3 ppm (CH₃) and δ 4.2 ppm (CH₂) .

- X-ray crystallography : Resolves conformational ambiguities, such as chair vs. boat conformations in the tetrahydropyrimidine ring. For example, dihedral angles between substituents (e.g., C3–C4–C15–F5 = 120.64°) confirm steric effects .

- Mass spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ peaks, with fragmentation patterns confirming substituent stability (e.g., loss of ethoxy groups at m/z ~60) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the structure of this compound derivatives?

Structural ambiguities often arise from disordered solvent molecules or twinned crystals. Methodological solutions include:

- SHELX refinement : Use twin refinement (TWIN/BASF commands) for overlapping lattices. For example, SHELXL-2018 improved R-factor convergence (R₁ < 0.05) in a study of 4-[3,5-bis(trifluoromethyl)phenyl] derivatives .

- Validation tools : Check for outliers in bond lengths/angles (e.g., C–N bonds in pyrimidine rings should be ~1.34 Å) using PLATON or CCDC Mercury .

- Complementary techniques : Pair X-ray data with solid-state NMR to resolve dynamic disorder in ethoxy groups .

Q. What computational chemistry approaches are recommended for predicting the reactivity of this compound in novel synthetic pathways?

- DFT calculations : B3LYP/6-311+G(d,p) models predict electrophilic/nucleophilic sites. For example, Fukui indices highlight C5-carboxylate as a nucleophilic center for alkylation .

- Molecular docking : Screen bioactivity by docking pyrimidine derivatives into enzyme active sites (e.g., DHFR or kinases). A study on trifluoromethyl-substituted analogs showed hydrogen bonding with Ser49 (ΔG = −8.2 kcal/mol) .

- MD simulations : Assess solvation effects on reaction intermediates. Ethanol solvent models correlate with experimental yield trends in Biginelli reactions .

Methodological Guidance for Data Contradictions

Q. How should researchers address discrepancies in biological activity data for this compound analogs?

- Dose-response validation : Use Hill slope analysis to confirm IC₅₀ reproducibility. For instance, inconsistent enzyme inhibition data may arise from assay interference (e.g., DMSO solvent >1% v/v).

- Metabolic stability testing : LC-MS/MS quantifies compound degradation in hepatic microsomes, identifying labile groups (e.g., ester hydrolysis) that skew bioactivity .

- Structural analogs : Compare substituent effects systematically. A 4-ethoxy-to-4-methoxy substitution increased solubility but reduced target binding affinity by 40% .

Q. What strategies mitigate synthetic challenges in introducing electron-withdrawing groups to the pyrimidine ring?

- Directed ortho-metalation : Use LDA/TMP to functionalize C2/C4 positions selectively. For example, trifluoromethylation at C2 improved thermal stability (Tₘ = 215°C) .

- Protecting group strategies : Boc-protect the carboxylate during halogenation (e.g., Cl/Br substitution at C5) to prevent side reactions .

- Microwave-assisted synthesis : Reduced reaction times (30 min vs. 12 hr) minimized decomposition of nitro or cyano intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.